molecular formula C9H8Cl2S B14353367 Benzyl 1,2-dichlorovinyl sulfide CAS No. 91085-62-0

Benzyl 1,2-dichlorovinyl sulfide

Cat. No.: B14353367
CAS No.: 91085-62-0
M. Wt: 219.13 g/mol
InChI Key: GRWSOMTVEZZLOU-RMKNXTFCSA-N
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Description

Benzyl 1,2-dichlorovinyl sulfide is an organic compound with the molecular formula C9H8Cl2S It contains a benzyl group attached to a 1,2-dichlorovinyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 1,2-dichlorovinyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl halides with thiols under specific conditions. For example, benzyl bromides can react with potassium thioacetate in the presence of Oxone® to yield the desired sulfide . Another method involves the use of environmentally friendly aryl dithiocarbamates and benzyl halides with copper chloride as a catalyst and cesium carbonate as a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The use of metal catalysts and green reagents is preferred to ensure high yields and minimize environmental impact. The reaction conditions are optimized to achieve efficient conversion and product purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2-dichlorovinyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1,2-dichlorovinyl sulfide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 1,2-dichlorovinyl sulfide involves its interaction with molecular targets through its reactive functional groups. The benzyl group can undergo resonance stabilization, facilitating various chemical transformations . The compound’s sulfur moiety can participate in redox reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Similar in structure but lacks the sulfur moiety.

    Benzyl bromide: Similar but contains a bromine atom instead of chlorine.

    Benzyl alcohol: Contains a hydroxyl group instead of the dichlorovinyl sulfide moiety.

Uniqueness

Benzyl 1,2-dichlorovinyl sulfide is unique due to the presence of both the benzyl and dichlorovinyl sulfide groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

91085-62-0

Molecular Formula

C9H8Cl2S

Molecular Weight

219.13 g/mol

IUPAC Name

[(Z)-1,2-dichloroethenyl]sulfanylmethylbenzene

InChI

InChI=1S/C9H8Cl2S/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+

InChI Key

GRWSOMTVEZZLOU-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CS/C(=C/Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)CSC(=CCl)Cl

Origin of Product

United States

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